![molecular formula C22H29N3O3 B2604708 2-ethyl-1-(5-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone CAS No. 439120-72-6](/img/structure/B2604708.png)
2-ethyl-1-(5-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-ethyl-1-(5-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also includes a piperazine ring, which is a six-membered ring with two nitrogen atoms . The presence of a methoxy group indicates that there is an ether functional group in the molecule .
Molecular Structure Analysis
The molecular formula of this compound is C22H29N3O3 . It likely has a complex three-dimensional structure due to the presence of multiple ring structures .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. Pyrrole rings are aromatic and can undergo electrophilic substitution reactions . Piperazine rings can act as a bidentate ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of polar functional groups like carbonyl and ether could influence its solubility .Aplicaciones Científicas De Investigación
1. Medicinal Chemistry and Biological Activity
- The compound's structure has been utilized in the development of various biologically active molecules, particularly in the context of antimicrobial and antifungal activities. For instance, derivatives of the compound have been synthesized and assessed for their antimicrobial properties against a range of microbial strains. These studies indicate the potential of the compound in the development of new antimicrobial agents (Patel et al., 2009), (Patel et al., 2011).
2. Chemical Synthesis and Modification
- The chemical structure of 2-ethyl-1-(5-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone has been involved in various synthetic pathways, leading to the development of novel compounds. Studies demonstrate its role in the synthesis of complex molecules and the exploration of its reactivity under different chemical conditions, contributing to advancements in synthetic organic chemistry (Gein et al., 2013), (Kumara et al., 2017).
3. Crystallography and Material Science
- Research has focused on the crystal structure analysis of derivatives of this compound. Crystallographic studies provide insights into the molecular geometry, intermolecular interactions, and crystal packing, which are crucial for understanding the material properties and designing molecules with desired physical and chemical characteristics (Kumara et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
2-ethyl-1-[5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-4-16(5-2)21(26)17-14-20(23-15-17)22(27)25-12-10-24(11-13-25)18-6-8-19(28-3)9-7-18/h6-9,14-16,23H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIFGOUOMCAJSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-1-(5-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2604626.png)
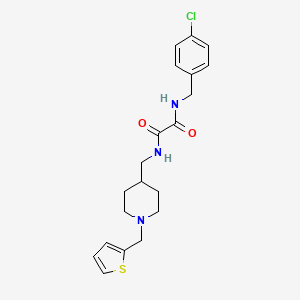
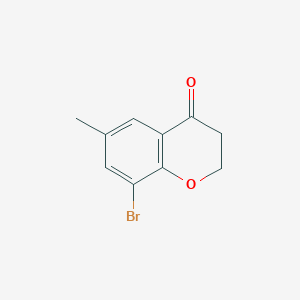
![Methyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2604632.png)
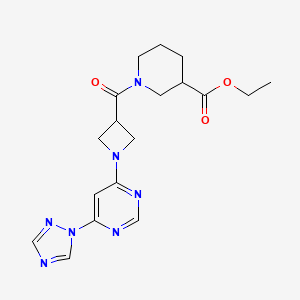
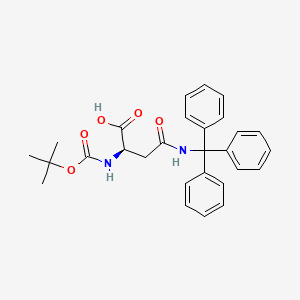
![2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2604636.png)
![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2604638.png)
![N-(2-(diethylamino)ethyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2604639.png)
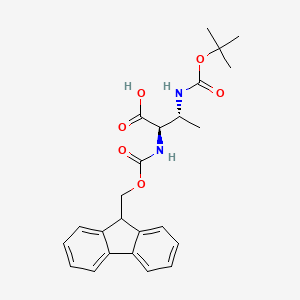
![6-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2604643.png)
![2-Methyl-[1,1'-biphenyl]-3-amine](/img/structure/B2604646.png)
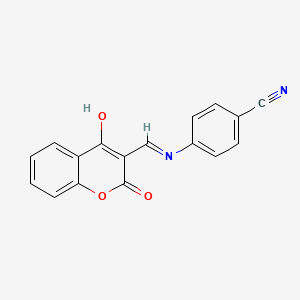
![[2-(N-methylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2604648.png)